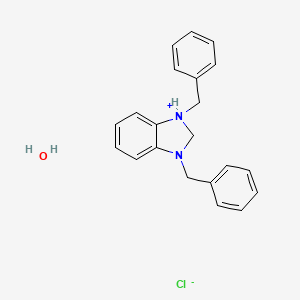
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate is a chemical compound with the molecular formula C17H19ClN2. It is a derivative of benzimidazole, featuring two benzyl groups attached to the nitrogen atoms of the imidazole ring. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate can be synthesized through several methods. One common route involves the reaction of 1-benzylimidazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully reduced benzimidazole compounds .
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. In cancer cells, it may interfere with cell division and induce apoptosis through the disruption of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibenzyl-1,2-dihydroimidazol-1-ium;chloride
- 1,3-Dibenzyl-1H-benzimidazol-3-ium chloride
- 1,3-Dibenzylimidazolium chloride
Uniqueness
1,3-Dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its potential therapeutic applications make it a valuable compound in various fields of research .
Propiedades
Número CAS |
660427-39-4 |
|---|---|
Fórmula molecular |
C21H23ClN2O |
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
1,3-dibenzyl-1,2-dihydrobenzimidazol-1-ium;chloride;hydrate |
InChI |
InChI=1S/C21H20N2.ClH.H2O/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;;/h1-14H,15-17H2;1H;1H2 |
Clave InChI |
SVSMQAWGONTFGK-UHFFFAOYSA-N |
SMILES canónico |
C1[NH+](C2=CC=CC=C2N1CC3=CC=CC=C3)CC4=CC=CC=C4.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















